2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Allyloxyphenyl Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzaldehyde.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the tricyclic core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the tricyclic core or the allyloxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyloxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-(allyloxy)benzoic acid, while reduction can produce 4-(allyloxy)benzyl alcohol.
Scientific Research Applications
2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Methyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one apart from similar compounds is its unique tricyclic structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H28N2O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-methyl-2-(4-prop-2-enoxyphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H28N2O2/c1-4-10-21-14-22-12-20(3,19(21)24)13-23(15-21)18(22)16-6-8-17(9-7-16)25-11-5-2/h5-9,18H,2,4,10-15H2,1,3H3 |
InChI Key |
FXWHBBIPAALMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C |
Origin of Product |
United States |
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